molecular formula C12H23NO4 B2856788 (R)-3-tert-Butoxycarbonylamino-heptanoic acid CAS No. 854102-50-4

(R)-3-tert-Butoxycarbonylamino-heptanoic acid

Cat. No.: B2856788
CAS No.: 854102-50-4
M. Wt: 245.319
InChI Key: KVAFMJHZXSBEFB-SECBINFHSA-N
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Description

®-3-tert-Butoxycarbonylamino-heptanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylamino-heptanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of ®-3-amino-heptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-3-tert-Butoxycarbonylamino-heptanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-tert-Butoxycarbonylamino-heptanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like EDCI or HATU.

    Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for hydrolysis reactions.

    Coupling Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are frequently used in peptide coupling reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields ®-3-amino-heptanoic acid.

    Peptides: Coupling reactions with other amino acids result in the formation of peptides.

Scientific Research Applications

®-3-tert-Butoxycarbonylamino-heptanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-tert-Butoxycarbonylamino-heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-heptanoic acid: The unprotected form of the compound.

    ®-3-tert-Butoxycarbonylamino-hexanoic acid: A similar compound with a shorter carbon chain.

    ®-3-tert-Butoxycarbonylamino-octanoic acid: A similar compound with a longer carbon chain.

Uniqueness

®-3-tert-Butoxycarbonylamino-heptanoic acid is unique due to its specific carbon chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it suitable for various synthetic applications.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFMJHZXSBEFB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854102-50-4
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid
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